molecular formula C25H18ClN3O3S B12142082 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142082
M. Wt: 475.9 g/mol
InChI Key: NWQPSQCWUVTKTI-XKZIYDEJSA-N
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Description

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling of the Rings: The thiazole and triazole rings are then coupled together through condensation reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

    Introduction of Substituents: The various substituents, such as the benzyloxy and methoxy groups, are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond and forming a saturated derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but lacks the chlorophenyl group.

    (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure with a different position of the chlorine atom.

Uniqueness

The presence of the 3-chlorophenyl group in (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one contributes to its unique chemical and biological properties

Properties

Molecular Formula

C25H18ClN3O3S

Molecular Weight

475.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H18ClN3O3S/c1-31-21-12-17(10-11-20(21)32-15-16-6-3-2-4-7-16)13-22-24(30)29-25(33-22)27-23(28-29)18-8-5-9-19(26)14-18/h2-14H,15H2,1H3/b22-13-

InChI Key

NWQPSQCWUVTKTI-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC5=CC=CC=C5

Origin of Product

United States

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